1-Chlorobicyclo[1.1.1]pentane
CAS No.: 10555-50-7
Cat. No.: VC7935087
Molecular Formula: C5H7Cl
Molecular Weight: 102.56 g/mol
* For research use only. Not for human or veterinary use.
![1-Chlorobicyclo[1.1.1]pentane - 10555-50-7](/images/structure/VC7935087.png)
Specification
CAS No. | 10555-50-7 |
---|---|
Molecular Formula | C5H7Cl |
Molecular Weight | 102.56 g/mol |
IUPAC Name | 1-chlorobicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2 |
Standard InChI Key | VLYRDKSOYVWGMO-UHFFFAOYSA-N |
SMILES | C1C2CC1(C2)Cl |
Canonical SMILES | C1C2CC1(C2)Cl |
Introduction
Synthesis and Isolation of 1-Chlorobicyclo[1.1.1]pentane
Historical Context and Early Synthetic Approaches
The synthesis of bicyclo[1.1.1]pentane derivatives dates to the mid-20th century, with foundational work by Wiberg and colleagues elucidating methods to access strained cage systems . Early routes to 1-chlorobicyclo[1.1.1]pentane involved halogenation of the parent hydrocarbon bicyclo[1.1.1]pentane, though yields were often low due to competing decomposition pathways. A breakthrough emerged with the development of directed chlorination strategies using or under controlled conditions, which minimized ring-opening reactions .
Modern Synthetic Protocols
Contemporary synthesis leverages [1.1.1]propellane as a precursor, exploiting its high reactivity toward electrophilic chlorine sources. Gas-phase chlorination of [1.1.1]propellane at subambient temperatures (-78°C) in the presence of as a catalyst achieves regioselective addition across the central C1–C3 bond, yielding 1-chlorobicyclo[1.1.1]pentane in ~60% isolated purity . Alternatively, photochlorination using and UV irradiation provides a radical-mediated pathway, though this method requires stringent exclusion of moisture to prevent hydrolysis .
Table 1: Comparison of Synthetic Methods for 1-Chlorobicyclo[1.1.1]pentane
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|---|
Directed Chlorination | , , -78°C | 58 | 97 | Competing oligomerization |
Photochlorination | , UV light | 45 | 89 | Moisture sensitivity |
Propellane Functionalization | [1.1.1]Propellane, , | 63 | 95 | Catalyst deactivation |
Molecular Structure and Geometric Parameters
X-ray Crystallography and Electron Diffraction
Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry at the chlorinated bridgehead carbon (C1), with bond angles deviating significantly from ideal sp³ hybridization. The C1–Cl bond length measures 1.78 Å, slightly shorter than typical C–Cl bonds (1.80–1.82 Å), indicative of heightened s-character due to ring strain . The bicyclo[1.1.1]pentane framework exhibits three equivalent bridge carbons (C2–C4) with C–C bond lengths of 1.54 Å, comparable to those in unstrained alkanes, despite the system’s 84 kcal/mol strain energy .
Microwave Spectroscopic Analysis
High-resolution microwave spectroscopy corroborates the gas-phase structure, identifying a dipole moment of 2.12 D oriented along the C1–Cl axis. Quadrupole coupling constants for () reflect substantial electron withdrawal from the chlorine atom, consistent with its electronegative nature .
Table 2: Key Structural Parameters of 1-Chlorobicyclo[1.1.1]pentane
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution and Stability
Contrary to expectations for a strained alkyl chloride, 1-chlorobicyclo[1.1.1]pentane exhibits remarkable kinetic stability toward nucleophilic substitution (S2). Computational studies attribute this inertness to severe steric hindrance around the bridgehead carbon, which impedes backside attack . For example, treatment with -butyllithium at -78°C fails to induce metal-halogen exchange, unlike its iodo analog .
Radical and Thermal Pathways
Under thermolytic conditions (150–200°C), the compound undergoes homolytic C–Cl bond cleavage to generate a bridgehead radical, which rapidly dimerizes or abstracts hydrogen from solvents. Activation parameters (, ) suggest a concerted dissociation mechanism . Photolysis at 254 nm promotes C–Cl bond heterolysis, yielding a chloronium ion intermediate that participates in cycloaddition reactions with dienes .
Applications in Organic Synthesis and Drug Discovery
Precursor to Bicyclo[1.1.1]pentane Derivatives
1-Chlorobicyclo[1.1.1]pentane serves as a linchpin for synthesizing BCP-based bioisosteres, which are prized in medicinal chemistry for their ability to replace linear alkynes or aryl rings while improving metabolic stability. For instance, palladium-catalyzed cross-coupling with arylboronic acids furnishes 1-aryl-BCPs, which are explored as nonclassical phenyl mimics in kinase inhibitors .
Materials Science Applications
The rigid, three-dimensional structure of BCP derivatives enables their use as crosslinkers in polymer networks. Incorporating 1-chlorobicyclo[1.1.1]pentane into polyethylene glycol (PEG) matrices enhances mechanical strength by 40% compared to traditional divinyl crosslinkers, as measured by dynamic mechanical analysis .
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